![molecular formula C16H20FNO3 B2725496 (E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one CAS No. 477871-26-4](/img/structure/B2725496.png)
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one” is a chemical compound with the molecular formula C16H20FNO3 . Its molecular weight is 293.33 . The CAS number for this compound is 477871-26-4 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results . Detailed information about its reactivity can be found in chemical reaction databases or literature.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 293.33 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .科学的研究の応用
Synthesis and Characterization
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one and its derivatives have been synthesized and characterized in various studies, exploring their molecular structure, synthesis routes, and physical properties. These compounds are of interest due to their potential applications in materials science and as precursors in pharmaceutical research. The synthesis methodologies often involve complex reactions, providing insights into the compound's reactivity and stability under different conditions. For instance, the synthesis, characterization, and dynamic NMR studies of a chalcone-based N-substituted morpholine derivative highlight the compound's structural features and the energy barrier to ring inversion of the morpholine moiety (Baskar et al., 2013).
Photophysical Properties
The study of photophysical properties of related compounds, such as chalcone derivatives, has implications for the development of novel materials with potential applications in optoelectronics and photonics. Research on the effect of solvent polarity on the photophysical properties of chalcone derivatives provides valuable data on how these compounds interact with light, which is crucial for designing materials for organic light-emitting diodes (OLEDs) and other photonic devices (Kumari et al., 2017).
Antimicrobial and Biological Activities
Several studies focus on the biological activity of morpholine derivatives, including their antimicrobial properties. For example, the synthesis and evaluation of the substituent effect and antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds reveal the potential of these compounds as antimicrobial agents. This research contributes to the ongoing search for new, effective treatments for infectious diseases, showcasing the diverse biological activities of these compounds (Balaji et al., 2017).
Applications in Organic Light-Emitting Devices
The development of novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications demonstrates the potential of this compound derivatives in the field of optoelectronics. These compounds can serve as dopants or active layers in OLEDs, contributing to the advancement of display and lighting technologies (Luo et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-8-1-11-21-15-5-2-14(3-6-15)4-7-16(19)18-9-12-20-13-10-18/h2-7H,1,8-13H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSNNYQTGVMZHU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
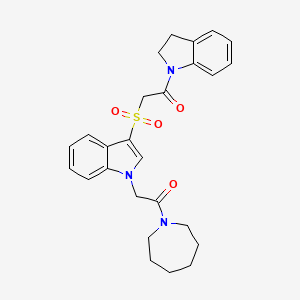
![N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2725422.png)

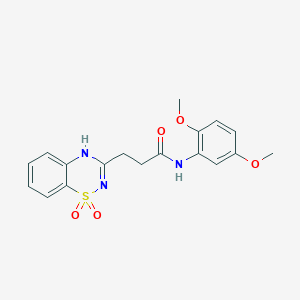
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
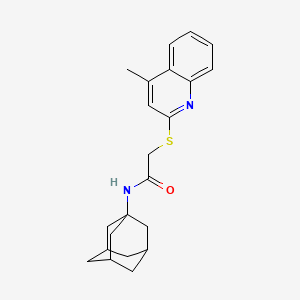
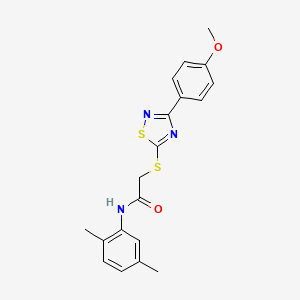
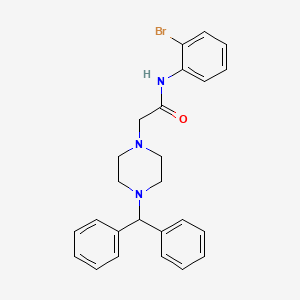
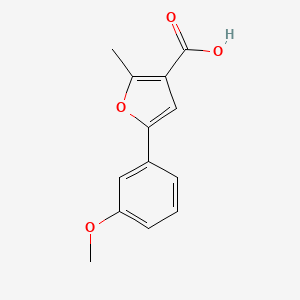
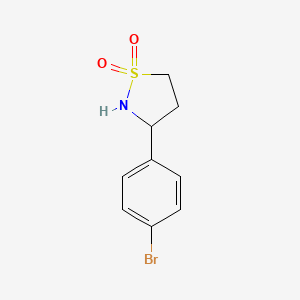
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)